molecular formula C17H13ClN2O2 B5797292 N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide

N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide

Cat. No. B5797292
M. Wt: 312.7 g/mol
InChI Key: JNQIPZUMEUCYAC-MDWZMJQESA-N
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Description

N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CMHCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in inflammation and cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It also inhibits the activation of Akt and ERK, two signaling pathways that are often dysregulated in cancer.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress by scavenging free radicals. In vivo studies have also shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments is its well-characterized biological activity. N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the optimization of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide for specific therapeutic applications, such as the treatment of inflammatory diseases or cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and to identify potential side effects or toxicity.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide involves the reaction of 3-chloro-2-methylbenzaldehyde with 3-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with acryloyl chloride to form N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. The purity and yield of the synthesized compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce oxidative stress by scavenging free radicals. In vivo studies have also shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.

properties

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(18)6-3-7-16(11)20-17(22)13(10-19)8-12-4-2-5-14(21)9-12/h2-9,21H,1H3,(H,20,22)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQIPZUMEUCYAC-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide

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